![molecular formula C17H25N3O B5814963 N-cyclohexyl-4-phenyl-1-piperazinecarboxamide](/img/structure/B5814963.png)
N-cyclohexyl-4-phenyl-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-phenyl-1-piperazinecarboxamide, also known as CPP or CPP-109, is a compound that has garnered significant attention from the scientific community due to its potential as a treatment for addiction. CPP belongs to the class of compounds known as piperazine derivatives, which have been studied for their psychoactive properties. In recent years, CPP has been investigated for its ability to disrupt the reward pathways in the brain that are associated with addiction.
Wirkmechanismus
N-cyclohexyl-4-phenyl-1-piperazinecarboxamide works by inhibiting the activity of the enzyme known as dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine, which is released in response to rewarding stimuli. By inhibiting DAT, this compound prevents the reuptake of dopamine, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels reduces the rewarding effects of addictive substances, which in turn reduces the likelihood of addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In particular, it has been demonstrated to increase dopamine levels in the brain, which reduces the rewarding effects of addictive substances. This compound has also been shown to have anxiolytic and antidepressant effects, which may be beneficial for individuals with addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-4-phenyl-1-piperazinecarboxamide is that it has been extensively studied for its potential as a treatment for addiction. This means that there is a significant amount of data available on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, one limitation of this compound is that it has not yet been approved for clinical use, which means that its safety and efficacy have not been fully established.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclohexyl-4-phenyl-1-piperazinecarboxamide. One area of interest is the development of more potent and selective inhibitors of DAT. Another area of interest is the investigation of the potential therapeutic applications of this compound for other conditions, such as depression and anxiety. Additionally, further research is needed to establish the safety and efficacy of this compound for clinical use.
Synthesemethoden
N-cyclohexyl-4-phenyl-1-piperazinecarboxamide can be synthesized through a multi-step process that involves the reaction of cyclohexylamine with 4-chlorobenzophenone to form N-cyclohexyl-4-chlorobenzophenone. This intermediate is then reacted with piperazine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-phenyl-1-piperazinecarboxamide has been extensively studied for its potential as a treatment for addiction. In particular, it has been investigated for its ability to block the effects of cocaine and other addictive substances. This compound works by inhibiting the activity of the enzyme responsible for breaking down dopamine, a neurotransmitter that is involved in the reward pathways in the brain. By blocking this enzyme, this compound prevents the buildup of dopamine in the brain, which in turn reduces the rewarding effects of addictive substances.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h2,5-6,9-10,15H,1,3-4,7-8,11-14H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHXEEHTUCOXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.